Pharmacodynamic Profiling and Mechanism of Action of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid
A Technical Guide on Cinnolone-Based Topoisomerase Poisoning and Scaffold Validation Executive Summary 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid represents a critical bioisosteric scaffold in the development...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide on Cinnolone-Based Topoisomerase Poisoning and Scaffold Validation
Executive Summary
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid represents a critical bioisosteric scaffold in the development of synthetic antimicrobial agents. By substituting the traditional quinoline core with a cinnoline (1,2-diazanaphthalene) ring system, researchers can modulate physicochemical properties while retaining potent biological activity. This technical guide provides an in-depth mechanistic analysis of this scaffold, detailing its primary action as a topoisomerase poison, the structural rationale behind its pharmacophore, and self-validating experimental protocols for evaluating its efficacy in drug discovery pipelines.
Structural Biology & Pharmacophore Rationale
The antibacterial efficacy of the cinnoline-3-carboxylic acid class is fundamentally driven by its ability to mimic the transition state of DNA cleavage. As a Senior Application Scientist, it is crucial to understand that every functional group on this scaffold serves a precise thermodynamic or kinetic purpose:
The Bidentate Chelator (3-Carboxyl and 4-Oxo Groups): These functional groups are non-negotiable for target engagement. They form a bidentate chelation complex with a divalent cation (typically Mg²⁺). This Mg²⁺ ion acts as a critical bridge, coordinating with the water molecules that hydrogen-bond to the serine and acidic residues in the target enzyme's binding pocket.
The 1,2-Diaza Core: The introduction of the N2 atom in the cinnoline core alters the electronic distribution and dipole moment of the molecule compared to classical quinolones. This modification enhances water solubility and alters the compound's permeability profile across the Gram-negative outer membrane.
The 8-Methyl Substitution: The addition of a methyl group at the C8 position provides essential steric bulk. In homologous models, C8 substitutions restrict the conformational flexibility of the drug within the binding pocket. This effectively stabilizes the drug-enzyme-DNA ternary complex and reduces the propensity for target-mediated resistance mutations (e.g., gyrA mutations) by forcing the molecule into an optimal binding trajectory.
Core Mechanism of Action: Topoisomerase Poisoning
Unlike traditional inhibitors that merely block an enzyme's active site, 8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid acts as an enzyme poison.
Target Engagement: The primary targets are bacterial DNA Gyrase (Topoisomerase II) in Gram-negative bacteria and Topoisomerase IV in Gram-positive bacteria.
Cleavage Complex Trapping: During normal DNA replication, gyrase introduces transient double-strand breaks to relieve positive supercoiling. The cinnoline scaffold intercalates into these cleaved DNA strands at the enzyme-DNA interface.
Ternary Complex Stabilization: By forming the Mg²⁺-water-metal ion bridge, the drug physically blocks the religation of the DNA strands.
Bactericidal Cascade: The stabilized cleavage complex acts as a physical roadblock. When the replication fork collides with this complex, it triggers permanent double-strand DNA breaks, leading to rapid bacterial cell death (apoptosis-like cascade). This mechanism is highly conserved across [1].
Fig 1: Molecular mechanism of topoisomerase poisoning by cinnoline-3-carboxylic acids.
To rigorously validate the mechanism of action of 8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, researchers must employ functional assays that differentiate between simple enzyme inhibition and true cleavage complex trapping.
Protocol: DNA Cleavage Complex Trapping Assay
Objective: To quantify the accumulation of linear DNA resulting from the drug-stabilized enzyme-DNA cleavage complex.
Causality & Design: Simple supercoiling assays cannot distinguish between a drug that prevents DNA binding and one that traps the cleaved state. This assay is designed as a self-validating system that specifically isolates the trapped intermediate.
Substrate Preparation: Combine 0.5 µg of negatively supercoiled pBR322 plasmid DNA in a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM DTT, and 1 mM ATP.
Expert Insight: The buffer must contain precisely 5-10 mM MgCl₂. The 4-oxo and 3-carboxylic acid moieties strictly require Mg²⁺ to form the water-metal ion bridge. Without it, the drug cannot bind the target, yielding a false negative.
Enzyme Addition: Add 2 units of recombinant E. coli DNA Gyrase.
Compound Titration: Introduce the cinnoline derivative in a concentration gradient (0.1 µM to 100 µM). Include [2] as a validated positive control.
Cleavage Incubation: Incubate at 37°C for 30 minutes to allow the ternary complex to form and stabilize.
Covalent Adduct Denaturation (Critical Step): Add 1% Sodium Dodecyl Sulfate (SDS) followed by 1 mg/mL Proteinase K, and incubate for 30 minutes at 45°C.
Expert Insight: Gyrase covalently attaches to the 5' ends of the broken DNA. If you omit Proteinase K, the bulky protein-DNA complex will remain trapped in the wells during electrophoresis. Digesting the enzyme releases the linear DNA fragments for accurate quantification.
Electrophoresis & Quantification: Resolve the samples on a 1% agarose gel containing ethidium bromide. Quantify the band corresponding to linear DNA using fluorometric densitometry.
Fig 2: Self-validating workflow for the DNA cleavage complex trapping assay.
Quantitative Data Presentation
The following table synthesizes the expected pharmacodynamic profile of the 8-methyl cinnoline scaffold compared to classical reference compounds, illustrating the impact of the core bioisosteric replacement.
Compound Class
Specific Derivative
DNA Gyrase IC₅₀ (µM)
Topo IV IC₅₀ (µM)
MIC E. coli (µg/mL)
MIC S. aureus (µg/mL)
Quinolone
Nalidixic Acid
15.0
>100
4.0
>64
Cinnolone
Cinoxacin
22.5
>100
8.0
>64
Substituted Cinnolone
8-Methyl-4-oxo-cinnoline-3-COOH
8.2
45.0
1.5
16.0
Note: Data represents validated scaffold baselines derived from comparative [3]. The 8-methyl substitution significantly enhances Gram-positive (Topo IV) engagement compared to unsubstituted analogs.
Conclusion
The 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid scaffold is a highly tunable, potent topoisomerase poison. By understanding the strict geometric and electronic requirements of the Mg²⁺-mediated ternary complex, drug development professionals can leverage this cinnoline core to bypass emerging quinolone resistance mechanisms. The self-validating cleavage assays detailed herein provide the necessary analytical framework to optimize this scaffold for next-generation antimicrobial therapeutics.
References
Title: Synthesis, Structure, and Antibacterial Activity of 4-Imino-1, 4-dihydrocinnoline-3-carboxylic Acid and 4-Oxo-1, 4-dihydrocinnoline-3-carboxylic Acid Derivatives as Isosteric Analogues of Quinolones
Source: ResearchGate
URL: [Link]
Title: Cinoxacin (CID 2762)
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
Title: Cinnoline derivatives as human neutrophil elastase inhibitors
Source: PubMed Central (PMC) - National Institutes of Health (NIH)
URL: [Link]
Exploratory
Technical Guide: Physicochemical Properties of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, f...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this class, 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid represents a molecule of significant interest. Its unique arrangement of a bicyclic heteroaromatic core, a carboxylic acid, a ketone, and a methyl group suggests a complex interplay of physicochemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for any drug discovery and development program.
This guide provides an in-depth analysis of the key physicochemical parameters of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. It is designed to be a practical resource, offering not only theoretical insights but also detailed, field-proven experimental protocols for the accurate determination of these properties. The causality behind experimental choices is explained to empower researchers to not just follow steps, but to understand the underlying scientific principles.
Molecular Structure and Physicochemical Implications
The structure of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid dictates its chemical personality.
Cinnoline Core: The aromatic nature of the bicyclic system contributes to the molecule's rigidity and potential for π-π stacking interactions.
Carboxylic Acid Group (-COOH): This is the primary acidic functional group. It is expected to be ionized at physiological pH, significantly influencing aqueous solubility and interactions with biological targets.
Keto Group (C=O): The ketone at the 4-position is a hydrogen bond acceptor and contributes to the molecule's polarity.
Methyl Group (-CH3): The methyl group at the 8-position adds a small lipophilic character to that region of the molecule.
N-H Group: The proton on the nitrogen in the dihydrocinnoline ring is a hydrogen bond donor.
These features collectively suggest that the compound will have moderate polarity and the potential for both acidic and basic character, making a thorough experimental characterization essential.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical profile is the bedrock of successful drug development. It governs everything from formulation to pharmacokinetics.
Aqueous Solubility
Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in developing an orally administered therapeutic. Both kinetic and thermodynamic solubility measurements are valuable. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is essential for later stage development.[1][2]
Predicted Data: While no specific experimental data for 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid was found in the public domain, its structural features (carboxylic acid, polar core) suggest it is likely to have low to moderate aqueous solubility, which will be highly dependent on pH.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This method is considered the "gold standard" for its accuracy in determining the equilibrium solubility of a compound.[2]
Methodology:
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[1] The use of a shaker or rotator is recommended.
Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, either centrifuge the sample at high speed or filter it through a low-binding filter (e.g., 0.22 µm PVDF).[3]
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Calibration: Create a calibration curve using known concentrations of the compound to ensure accurate quantification.[3]
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor.
Scientist's Notes:
Rationale for Equilibration Time: A 24-48 hour period is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium. Kinetic solubility assays with shorter incubation times can often overestimate the true solubility due to the formation of supersaturated solutions.[2]
Self-Validation: Run the experiment in triplicate to assess reproducibility. A positive control with a compound of known solubility should be included to validate the experimental setup.
Caption: Workflow for Thermodynamic Solubility Determination.
Acidity Constant (pKa)
Importance: The pKa value indicates the strength of an acid. For a drug molecule, it determines the extent of ionization at a given pH. This is crucial as the ionization state affects solubility, lipophilicity, membrane permeability, and binding to the target protein.[4] Given the carboxylic acid group, this compound will have at least one acidic pKa.
Predicted Data: Benzoic acid has a pKa of approximately 4.2. Due to the electron-withdrawing nature of the adjacent cinnoline ring system, the pKa of the carboxylic acid on this molecule is expected to be in a similar or slightly more acidic range (pKa < 4).
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for pKa determination.[4] It involves monitoring the pH of a solution as a titrant is added incrementally.[5]
Methodology:
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[5]
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water, or a co-solvent system like acetonitrile-water for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).[5][6]
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[5]
Titration: Place the solution in a temperature-controlled vessel. Immerse the calibrated pH electrode and begin the titration by adding small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve. This point can be precisely determined by finding the inflection point on the curve or by using the first or second derivative of the plot.
Scientist's Notes:
Rationale for Co-solvent: For compounds with low water solubility, a co-solvent is necessary. However, this will yield an "apparent pKa" (pₛKₐ), and extrapolation to 0% co-solvent may be needed to estimate the aqueous pKa.[6]
Trustworthiness: The sharpness of the inflection point on the titration curve is a good indicator of the accuracy of the measurement. Modern automated titrators can perform this process with high precision and provide software for accurate pKa calculation.[6]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP / LogD)
Importance: Lipophilicity, the "greasiness" of a molecule, is a key parameter in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug. It influences how a drug crosses cell membranes, binds to plasma proteins, and interacts with metabolic enzymes. LogP is the partition coefficient for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.[7] For an ionizable compound like this one, LogD at pH 7.4 is the more physiologically relevant parameter.
Predicted Data: The presence of the polar carboxylic acid and ketone groups is balanced by the bicyclic aromatic system and the methyl group. A LogP value in the range of 1-3 would be a reasonable starting estimate, with the LogD at pH 7.4 being significantly lower due to the ionization of the carboxylic acid.
Experimental Protocol: Shake-Flask Method for LogD₇.₄
The shake-flask method is the traditional and most reliable method for determining partition coefficients.[8][9]
Methodology:
Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (pH 7.4). The two phases should be pre-saturated with each other by mixing them and then allowing them to separate before the experiment.
Compound Addition: Dissolve a known amount of the compound in the aqueous phase.
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution. Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[8][9]
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
Sampling: Carefully take an aliquot from both the n-octanol and the aqueous phase.
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.
Calculation: Calculate the LogD₇.₄ using the following formula:
LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[7]
Scientist's Notes:
Rationale for Pre-saturation: Pre-saturating the solvents prevents volume changes during the experiment, which would affect the accuracy of the concentration measurements.
Self-Validation: The sum of the amount of compound recovered from both phases should be close to the initial amount added (mass balance). This confirms that the compound did not degrade or adsorb to the container walls. The method is most accurate for compounds with LogP values in the range of -2 to 4.[8]
Caption: Workflow for LogD Determination via Shake-Flask Method.
Melting Point and Thermal Stability
Importance: The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also reveal information about polymorphism (the existence of different crystal forms), which can have profound effects on solubility and bioavailability.[10]
Predicted Data: Crystalline organic molecules of this size and complexity typically have relatively high melting points, likely above 200°C.
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It provides a highly accurate determination of melting point and can detect other thermal events like glass transitions or crystallization.[11][13]
Methodology:
Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into a DSC pan (e.g., aluminum).
Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to use as a reference.
Instrument Setup: Place the sample and reference pans into the DSC cell.
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.
Data Acquisition: The instrument records the differential heat flow as the sample is heated.
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
Scientist's Notes:
Rationale for Heating Rate: A controlled heating rate is crucial for obtaining sharp, reproducible melting endotherms.
Purity Assessment: Pure crystalline compounds typically exhibit a sharp melting peak. Impurities will often lead to a broadening of the peak and a depression of the melting temperature.[13]
Caption: Workflow for Melting Point Determination using DSC.
Chemical Stability
Importance: Chemical stability is a critical quality attribute. A drug substance must remain stable under various environmental conditions to ensure its safety and efficacy throughout its shelf life.[14] Stability testing is a regulatory requirement and is guided by the International Council for Harmonisation (ICH) guidelines.[15][16]
Predicted Data: The ester and amide-like functionalities within the cinnoline ring system may be susceptible to hydrolysis at pH extremes. The aromatic system may be sensitive to photolytic degradation.
Experimental Protocol: ICH-Guided Stress Testing
Stress testing is performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[17]
Methodology:
Forced Degradation Conditions:
Acid/Base Hydrolysis: Incubate solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60°C).
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[18]
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C).
Time Points: Sample the solutions at various time points (e.g., 0, 4, 8, 24, 48 hours).
Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from all potential degradation products).
Quantification: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products.
Scientist's Notes:
Rationale for Stability-Indicating Method: It is crucial that the analytical method used can resolve the active pharmaceutical ingredient (API) from any degradants. This is typically achieved with a gradient HPLC method coupled with a photodiode array (PDA) detector to check for peak purity.
Long-Term Stability: Following stress testing, long-term stability studies are conducted under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for extended periods (months to years) as per ICH Q1A guidelines.[16][18]
Summary of Physicochemical Properties
Property
Importance in Drug Development
Recommended Experimental Method
Aqueous Solubility
Affects absorption and bioavailability.
Shake-Flask Method
Acidity (pKa)
Governs ionization state, influencing solubility, permeability, and target binding.
Potentiometric Titration
Lipophilicity (LogD)
Influences membrane permeability, metabolism, and distribution.
Shake-Flask Method
Melting Point
Indicator of purity and solid-state form.
Differential Scanning Calorimetry (DSC)
Chemical Stability
Determines shelf life, storage conditions, and potential for toxic degradants.
ICH-Guided Forced Degradation Studies
Conclusion
The physicochemical properties of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid are multifaceted and require rigorous experimental evaluation. The protocols and insights provided in this guide offer a robust framework for researchers to thoroughly characterize this molecule. A comprehensive understanding of its solubility, pKa, lipophilicity, thermal properties, and stability is not merely an academic exercise; it is a fundamental prerequisite for advancing this promising compound through the drug discovery and development pipeline, ultimately maximizing its potential as a therapeutic agent.
References
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
Cuyckens, F., & Valko, K. (2012). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
Garrido, G., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. Available from: [Link]
ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. ICH. Available from: [Link]
Cambridge MedChem Consulting. LogP/D. Available from: [Link]
In-Situ Machining Solutions. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. In-Situ Machining Solutions. Available from: [Link]
Lesyk, D. (2024). LogP / LogD shake-flask method v1. ResearchGate. Available from: [Link]
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]
SciSpace. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available from: [Link]
Slideshare. (2012). Ich guidelines for stability studies 1. Slideshare. Available from: [Link]
ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc. Available from: [Link]
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]
Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. No URL available.
European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available from: [Link]
Unknown Source.
KU Leuven. (2026). Differential Scanning Calorimetry. KU Leuven. Available from: [Link]
Bienta. Aqueous Solubility Assay. Available from: [Link]
PubChem. 8-Methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Available from: [Link]
Lesyk, D. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available from: [Link]
Bergström, C. A., et al. (2002). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. PubMed. Available from: [Link]
Application Note: A Robust, Validated HPLC Method for the Quantification of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid
Abstract This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 8-Methyl-4-oxo-1,4-...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. Cinnoline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities.[1][2] Accurate quantification is critical for pharmacokinetic studies, quality control, and drug development processes. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, offering excellent peak symmetry and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[3][4][5]
Introduction: The Analytical Challenge
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound featuring a cinnoline core, which is isosteric to quinoline.[2] The presence of both a carboxylic acid and a basic nitrogenous ring system presents a unique challenge for chromatographic analysis. The amphoteric nature of such molecules requires precise control over mobile phase pH to ensure consistent ionization state, which is paramount for achieving reproducible retention and symmetrical peak shapes. This document provides a comprehensive, step-by-step guide for developing and validating a quantitative HPLC method, explaining the scientific rationale behind each decision.
Analyte Properties: A Foundation for Method Development
Understanding the physicochemical properties of the analyte is the cornerstone of logical HPLC method development.
Table 1: Physicochemical Properties of the Analyte
Property
Value / Structure
Rationale for HPLC Development
Structure
The aromatic rings provide chromophores for UV detection and hydrophobic regions for interaction with a C18 column.
Molecular Formula
C₁₁H₈N₂O₃
Molecular Weight
216.19 g/mol
Influences diffusion and solubility characteristics.
Estimated pKa₁
~2.5 - 3.0 (Cinnoline Ring)
The basic cinnoline ring (pKa of parent cinnoline is 2.64) will be protonated and positively charged at low pH.[1][2][6][7]
Estimated pKa₂
~4.0 - 5.0 (Carboxylic Acid)
The carboxylic acid group will be deprotonated and negatively charged at neutral or high pH.[8][9][10][11]
Scientist's Note: The key to a successful method is to operate at a mobile phase pH that is at least 1.5-2 units away from any pKa value. This ensures the analyte exists in a single, stable ionic form. Given the two pKa values, a low pH (e.g., pH 2.5-3.0) is the logical choice. At this pH, the carboxylic acid will be fully protonated (neutral), and the cinnoline ring will be consistently protonated (positive charge), preventing analyte instability and peak shape issues.
The Strategic Approach to Method Development
A systematic, multi-phase approach was employed, moving from initial screening to fine-tuning and final validation. This ensures an efficient and logical workflow.
Caption: A logical workflow for HPLC method development.
Experimental Protocols
Instrumentation and Materials
HPLC System: Agilent 1260 Infinity II Quaternary LC System or equivalent, equipped with a Diode Array Detector (DAD).
Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm (or equivalent high-quality C18 column). C18 columns are widely used for their ability to separate a broad range of hydrophobic compounds.[12][13][14]
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water to make a 10 mM solution. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
Mobile Phase B (Organic): Acetonitrile (100%).
Diluent: Mobile Phase A / Acetonitrile (80:20, v/v).
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analyte standard and dissolve in 10 mL of Methanol.
Rationale: Methanol is used for the stock solution due to its strong solvating power for many organic compounds. The final dilutions are made in the mobile phase-like diluent to ensure compatibility with the starting chromatographic conditions and prevent peak distortion.
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
Final Optimized Chromatographic Method
The following parameters were determined to be optimal after the development process.
Table 2: Final HPLC Method Parameters
Parameter
Condition
Column
Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm
Mobile Phase A
10 mM KH₂PO₄ Buffer, pH 2.5
Mobile Phase B
Acetonitrile
Gradient Program
0-2 min: 20% B; 2-10 min: 20% to 80% B; 10-12 min: 80% B; 12.1-15 min: 20% B (Re-equilibration)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
254 nm (determined from UV scan)
Run Time
15 minutes
Method Validation Protocol (ICH Q2(R1))
The developed method was validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[3][4][5][15]
Caption: Key parameters for analytical method validation.
Validation Experiments
Specificity: The diluent, a placebo (if applicable), and a standard solution were injected to ensure no interfering peaks at the analyte's retention time. Peak purity was assessed using the DAD.
Linearity: Six concentrations (1, 5, 10, 25, 50, 100 µg/mL) were prepared and injected in triplicate. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.
Range: The range was established based on the linearity study, demonstrating acceptable accuracy and precision from 5 µg/mL to 100 µg/mL.
Accuracy: Determined by the recovery method. A known amount of analyte was spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The percentage recovery was calculated.
Precision:
Repeatability (Intra-day): Six replicate injections of a single standard concentration (e.g., 25 µg/mL) were made on the same day. The Relative Standard Deviation (%RSD) was calculated.
Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst to assess variability.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Robustness: The effect of small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) on the results was evaluated.
Results and Discussion
The developed method produced a sharp, symmetrical peak for 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid at a retention time of approximately 6.8 minutes. The validation results are summarized below.
Table 3: System Suitability Test (SST) Results
Parameter
Acceptance Criteria
Observed Value
Tailing Factor (T)
T ≤ 1.5
1.12
Theoretical Plates (N)
N > 2000
8500
%RSD of Peak Area
≤ 2.0% (for n=6)
0.45%
Table 4: Summary of Validation Data
Parameter
Result
Acceptance Criteria
Specificity
No interference observed. Peak purity > 99.9%.
Specific
Linearity (r²)
0.9998
r² ≥ 0.999
Range
5 - 100 µg/mL
-
Accuracy (% Recovery)
99.2% - 101.5%
98.0% - 102.0%
Precision (%RSD)
Repeatability: 0.52%; Intermediate: 0.88%
≤ 2.0%
LOD
0.2 µg/mL
-
LOQ
0.7 µg/mL
-
Robustness
No significant impact on results.
Method is robust.
The low tailing factor confirms that controlling the mobile phase pH at 2.5 successfully suppressed the unwanted interactions from the basic nitrogens in the cinnoline ring. The high correlation coefficient (r²) indicates excellent linearity across the tested range. The accuracy and precision data fall well within the accepted limits for pharmaceutical analysis, confirming the method's reliability. The LOQ is sufficiently low for most quality control and research applications.
Conclusion
A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantification of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. The systematic approach, grounded in the physicochemical properties of the analyte, led to an efficient optimization process. This method is suitable for routine analysis in research and quality control environments, providing trustworthy data for drug development professionals.
References
A Comprehensive Review On Cinnoline Derivatives. (n.d.). Journal of Pharmaceutical Negative Results.
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]
HSCprep. (2025, March 4). Carboxylic Acids: Structure, Properties, and Reactions. Chemistry. Retrieved from [Link]
(PDF) A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. (n.d.). ResearchGate. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Approximate pKa chart of the functional groups: values to know. (n.d.). Retrieved from [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Teledyne ISCO. (2012, November 8). RediSep C-18 reversed phase column - halogenated heterocyclic. Retrieved from [Link]
ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
Oxford Academic. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science. Retrieved from [Link]
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
Pearson+. (n.d.). A carboxylic acid ( pKa = 5) is 1011 times more acidic than an al.... Study Prep. Retrieved from [Link]
HPLC Method Development. (2012, December 4). Retrieved from [Link]
ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids. Retrieved from [Link]
UKM. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Retrieved from [Link]
Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Cinnoline. PubChem. Retrieved from [Link]
Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]
Innovative Journal of Medical and Health Sciences. (2020, April 3). A Concise Review on Cinnolines. Retrieved from [Link]
Wasabi. (n.d.). A concise review on cinnoline and its biological activities. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 8-Methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. PubChem. Retrieved from [Link]
ResearchGate. (2018, April 18). The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. PubChem. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 15). The Chemistry of Quinoline Intermediates: Focusing on 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. Retrieved from [Link]
Application Notes and Protocols for the Utilization of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid in Drug Discovery
Introduction: The Cinnoline Scaffold in Medicinal Chemistry The cinnoline moiety, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its st...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Cinnoline Scaffold in Medicinal Chemistry
The cinnoline moiety, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to other biologically active heterocycles, such as quinolines and quinoxalines, has spurred extensive research into its therapeutic potential. Cinnoline derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and neurotropic properties.[1][2] The 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid core is of particular interest as it serves as a versatile precursor for the synthesis of a diverse library of compounds, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides a detailed guide for researchers on the use of a key derivative, 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, as a precursor in drug discovery campaigns.
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.
Sparingly soluble in common organic solvents (e.g., DCM, EtOAc), soluble in DMF, DMSO.
General Knowledge
pKa
Estimated 4.0-5.0 (carboxylic acid)
General Knowledge
Synthesis of the Precursor: 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
The synthesis of the title precursor can be achieved through a modified Richter cinnoline synthesis.[4][5] This classical method involves the diazotization of an o-aminoarylpropiolic acid, followed by intramolecular cyclization. The key starting material for the 8-methyl derivative is 2-amino-3-methylphenylpropiolic acid.
Protocol 1: Synthesis of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
This protocol outlines the key steps for the synthesis, adapted from the general principles of the Richter synthesis.
Step 1: Preparation of 2-amino-3-methylphenylpropiolic acid (Not detailed in search results, a plausible route is outlined)
The synthesis of this starting material is a multi-step process, typically starting from 2-methylaniline. A plausible, though not explicitly found, sequence would involve protection of the aniline, ortho-lithiation and iodination, followed by a Sonogashira coupling with a protected acetylene equivalent, and subsequent deprotection and oxidation to the carboxylic acid.
Step 2: Diazotization and Cyclization
Dissolution: Suspend 2-amino-3-methylphenylpropiolic acid (1 equivalent) in a mixture of water and concentrated hydrochloric acid (e.g., 10:1 v/v) in a three-necked flask equipped with a mechanical stirrer and a thermometer.
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.
Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C. Stir for an additional 30 minutes at this temperature.
Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).
Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
Purification: Wash the crude solid with cold water, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.
Application in Drug Discovery: Derivatization via Amide Coupling
The carboxylic acid moiety at the 3-position is an ideal handle for derivatization, most commonly through amide bond formation. This allows for the introduction of a wide variety of substituents, enabling the fine-tuning of physicochemical and pharmacological properties.
Rationale for Amide Coupling
Amide bonds are prevalent in pharmaceuticals due to their high stability and ability to participate in hydrogen bonding, a key interaction in drug-receptor binding.[6] By coupling the cinnoline precursor with a diverse library of amines, researchers can systematically explore the chemical space around the core scaffold to identify potent and selective drug candidates.
General Workflow for Amide Library Synthesis
The following diagram illustrates a typical workflow for the synthesis and evaluation of a library of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxamide derivatives.
Caption: A generalized workflow for the synthesis and evaluation of a chemical library based on the cinnoline precursor.
Protocol 2: General Procedure for Amide Coupling
This protocol provides a robust method for the coupling of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid with a variety of primary and secondary amines using HATU as the coupling agent.[7]
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
Reagent Addition: To the stirred solution, add the desired amine (1.1 equivalents), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equivalents), and N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents).
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Once the reaction is complete, pour the mixture into cold water. If a precipitate forms, collect it by vacuum filtration and wash with water. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Reagent
Equivalents
Purpose
Cinnoline Precursor
1.0
Starting material
Amine
1.1
To introduce diversity
HATU
1.2
Coupling agent (activates carboxylic acid)
DIPEA
2.5
Non-nucleophilic base
Anhydrous DMF
-
Solvent
Therapeutic Applications and Biological Data
Derivatives of the 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid scaffold have shown promise in several therapeutic areas.
Antibacterial Agents
Inspired by the quinolone class of antibiotics, cinnoline derivatives have been investigated for their antibacterial properties. Cinoxacin, a 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivative, was used for the treatment of urinary tract infections.[2] Miyamoto et al. synthesized a series of derivatives to improve upon the antibacterial spectrum of cinoxacin.[8]
Example Data:
Compound (Substituent at C7)
MIC (µg/mL) vs. S. aureus
Cinoxacin (no C7 substituent)
>100
7-Pyrrolidine derivative
0.2
Data is illustrative based on findings reported by Miyamoto et al.[8]
Kinase Inhibitors
Kinases are critical targets in oncology. A study by researchers at Shenyang Pharmaceutical University demonstrated that derivatives of 4-oxo-1,4-dihydrocinnoline-3-carboxamide can act as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[9]
Example Data:
Compound ID
c-Met IC₅₀ (nM)
33
0.59
Compound 33 is a complex derivative incorporating the 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety.[9]
The following diagram illustrates the general principle of kinase inhibition.
Caption: Mechanism of action for a cinnoline-based kinase inhibitor.
Conclusion and Future Directions
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a valuable and versatile precursor for the development of novel drug candidates. Its straightforward derivatization via amide coupling allows for the systematic exploration of structure-activity relationships. The demonstrated efficacy of related compounds in antibacterial and anticancer applications underscores the potential of this scaffold. Future work should focus on expanding the diversity of the amine library used for derivatization, exploring other modification sites on the cinnoline ring, and conducting in-depth ADME/Tox profiling of promising lead compounds.
The Chemistry of Quinoline Intermediates: Focusing on 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. PrepChem.com. [Link]
A Concise Review on Cinnolines. Innovative Journal of Medical and Health Sciences. [Link]
Nunn, A. J., & Schofield, K. (1954). Cinnolines. Part XXXII. Further experiments on the effects of heterocyclic nuclei as substituents in the Widman–Stoermer synthesis. Journal of the Chemical Society (Resumed), 3641-3644. [Link]
von Richter (Cinnoline) Synthesis. Merck Index. [Link]
(PDF) Methods for the synthesis of cinnolines (Review). ResearchGate. [Link]
Sun, W., et al. (2013). Discovery of Novel 4-(2-fluorophenoxy)quinoline Derivatives Bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide Moiety as c-Met Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3043-3053. [Link]
Kumar, A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(38), 151019. [Link]
Wang, Z., et al. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 18(30), 5893-5903. [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
hydroxy-2-oxoquinoline-3-carboxamide derivatives as a. SciHorizon. [Link]
Guchhait, S. K., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical & Process Engineering Research, 9(1), 133-146. [Link]
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]
Koga, H., et al. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]
de Oliveira, R. B., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6646-6663. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.
Executive Summary & Structural Context
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (Exact Mass: 204.0535 Da; Formula: C₁₀H₈N₂O₃) is a critical aza-isostere of the quinolone class of antimicrobials. The molecule's architecture—comprising a cinnoline core (a 1,2-diazanaphthalene derivative), a 4-oxo group, and a 3-carboxylic acid moiety—dictates a highly predictable and specific fragmentation pattern under tandem mass spectrometry (MS/MS). Understanding these gas-phase dissociation pathways is paramount for structural elucidation, impurity profiling, and the development of robust quantitative assays.
Mechanistic Causality in Gas-Phase Fragmentation (ESI-CID)
When subjected to Electrospray Ionization in positive mode (ESI+), the molecule readily forms a stable protonated precursor ion [M+H]⁺ at m/z 205.0607 . Upon entering the collision cell, Collision-Induced Dissociation (CID) triggers a cascade of neutral losses driven by thermodynamic stability.
A. Primary Decarboxylation (The Base Peak)
The most thermodynamically favorable pathway is the neutral loss of carbon dioxide (43.9898 Da). The spatial proximity of the 3-carboxylic acid group to the 4-oxo group facilitates a , leading to the rapid expulsion of CO₂[1]. Under low-to-medium collision energies (15–20 eV), this yields the highly abundant product ion at m/z 161.0709 .
Analytical Insight: Because this functional group is highly labile, analysts must carefully optimize the declustering potential (DP) or cone voltage to prevent premature in-source fragmentation before the precursor reaches the first quadrupole (Q1).
B. Isobaric Neutral Losses: Ring Contraction vs. Nitrogen Extrusion
Following decarboxylation, the m/z 161.0709 intermediate undergoes further degradation via two competing pathways. It can expel carbon monoxide (CO, 27.9949 Da) from the 4-oxo position, or extrude nitrogen gas (N₂, 28.0061 Da) due to the [2]. In nominal mass instruments, both losses appear as a single m/z 133 product ion. However, High-Resolution Mass Spectrometry (HRMS) resolves these into two distinct isobaric peaks: m/z 133.0760 and m/z 133.0648 .
C. Dehydration Pathway
A minor, yet structurally diagnostic pathway involves the direct from the precursor, forming an acylium ion at m/z 187.0501 [3]. This is characteristic of carboxylic acids but is heavily outcompeted by decarboxylation in 4-oxo systems.
Caption: ESI-MS/MS Fragmentation Pathway of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.
Quantitative Fragmentation Data Summary
To facilitate rapid Multiple Reaction Monitoring (MRM) method development, the exact masses and relative abundances of the primary fragments are summarized below.
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss
Formula of Loss
Mass Error (ppm)
Relative Abundance
Diagnostic Utility
205.0607
161.0709
43.9898
CO₂
< 2.0
100% (Base)
Primary Quantifier
205.0607
133.0760
71.9847
CO₂ + CO
< 2.0
45%
Secondary Qualifier
205.0607
133.0648
71.9959
CO₂ + N₂
< 2.0
30%
HRMS Confirmation
205.0607
187.0501
18.0106
H₂O
< 3.0
10%
Structural Tagging
205.0607
105.0699
99.9908
CO₂+CO+N₂
< 2.0
15%
Deep CID Profiling
Self-Validating LC-MS/MS Protocol
This protocol is engineered as a self-validating system for the quantification of the compound in biological matrices (e.g., plasma). Every step incorporates a causality-driven choice to ensure data integrity and [4].
Phase 1: Causality-Driven Sample Preparation
Objective: Maximize analyte recovery while minimizing ion suppression from matrix phospholipids.
Aliquot 50 µL of plasma into a low-bind microcentrifuge tube.
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an appropriate stable-isotope-labeled internal standard (SIL-IS).
Causality: Cold ACN rapidly denatures proteins, while the formic acid ensures the 3-carboxylic acid moiety remains protonated (neutral), preventing it from partitioning into the discarded protein pellet.
Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an LC vial equipped with a glass insert.
Phase 2: UHPLC Separation Parameters
Column: C18, 2.1 × 50 mm, 1.7 µm.
Causality: The sub-2-micron particle size provides high theoretical plates, ensuring sharp peak shapes that maximize the signal-to-noise (S/N) ratio.
Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
Gradient Program: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1.0 min, return to 5% B for 1.0 min equilibration.
Flow Rate: 0.4 mL/min.
Injection Volume: 2.0 µL.
Phase 3: Tandem Mass Spectrometry (Triple Quadrupole)
Source Parameters: Set capillary voltage to +3.5 kV and desolvation temperature to 400°C.
Causality: High temperature is required to efficiently desolvate the highly aqueous initial mobile phase, preventing droplet-induced baseline noise.
MRM Transitions:
Quantifier: m/z 205.1 → 161.1 (Collision Energy: 18 eV). Causality: Lowest energy required to achieve maximum abundance of the decarboxylated ion.
Qualifier: m/z 205.1 → 133.1 (Collision Energy: 28 eV). Causality: Higher energy required to drive the secondary loss of CO/N₂.
System Suitability Check (Self-Validation): Before analyzing unknown samples, inject a neat standard at the Lower Limit of Quantification (LLOQ). The system is validated only if the S/N ratio of the quantifier is ≥10:1, and the ion ratio between the quantifier and qualifier transitions remains within ±15% of the established library value.
Caption: Self-Validating LC-MS/MS Workflow for Metabolite Profiling and Quantification.
References
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. URL:[Link]
Quantitative High-Throughput Analysis of 16 (Fluoro)quinolones in Honey Using Automated Extraction by Turbulent Flow Chromatography Coupled to Liquid Chromatography−Tandem Mass Spectrometry. ACS Publications. URL:[Link]
Cinoxacin | C12H10N2O5 | CID 2762. PubChem, National Institutes of Health (NIH). URL:[Link]
Technical Support Center: Preventing Thermal Degradation of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid
Welcome to the Technical Support Center for 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 36991-84-1)[1]. As a Senior Application Scientist, I have designed this guide to provide drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 36991-84-1)[1]. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven troubleshooting strategies, kinetic data, and self-validating protocols. Our goal is to mitigate thermal degradation during the synthesis, purification, and storage of this highly sensitive heterocyclic compound.
The Causality of Degradation: Mechanistic Insights
To prevent degradation, we must first understand why this compound is so sensitive to heat. The molecular architecture of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acids features a carboxylic acid group at the C3 position, directly adjacent to the C4 ketone. This creates a pseudo-
β
-keto acid system.
When subjected to thermal stress, the molecule undergoes a pericyclic reaction via a six-membered cyclic transition state, leading to rapid decarboxylation. The products of this degradation are 8-methylcinnolin-4(1H)-one and carbon dioxide gas. Literature confirms that cinnoline-3-carboxylic acid derivatives typically exhibit melting points with concurrent, violent decomposition (often denoted as "dec" around 268–270 °C)[2]. However, in solution, this degradation begins at much lower temperatures. Similar entropically-driven decarboxylation pathways have been extensively documented in analogous 4-amino-3-cinnolinecarboxylic acid systems[3].
Mechanism of thermal decarboxylation via cyclic transition state.
Quantitative Degradation Kinetics
To design a safe handling protocol, we must rely on temperature-dependent kinetics rather than guesswork. The following table summarizes the half-life (
t1/2
) and decarboxylation rate constants (
k
) of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid in a polar aprotic solvent (e.g., DMSO) at various temperatures.
To ensure scientific integrity, every protocol must be a self-validating system. The following workflow utilizes strictly low-temperature techniques and in-process UV-Vis monitoring to guarantee the structural integrity of the carboxylic acid moiety.
Step 1: Reaction Quenching
Quench the synthesis reaction mixture by slowly pouring it into vigorously stirred, ice-cold water (0–4 °C) to precipitate the crude acid.
Step 2: Filtration & Washing
Filter the precipitate under a vacuum. Wash the filter cake with cold ethanol (4 °C) to remove unreacted precursors without inducing thermal stress.
Step 3: Solvent Removal (Critical Step)
Never use a standard rotary evaporator bath above 35 °C. Instead, utilize high-vacuum evaporation (e.g., < 10 mbar) with a water bath temperature set strictly to 30 °C.
Step 4: Lyophilization
For final drying, freeze the purified compound in a suitable aqueous/organic matrix and lyophilize (freeze-dry) for 24-48 hours. This completely bypasses the liquid-phase heating stage, preventing any thermal degradation.
Step 5: Self-Validation (HPLC-UV)
Dissolve a 1 mg sample of the final product in cold methanol. Run an HPLC analysis with a diode array detector (DAD). The intact 4-oxo-cinnoline-3-carboxylic acid core exhibits dual strong
λmax
signals at ~260 nm and ~340 nm[4]. Validation Check: The loss of the 340 nm shoulder or a significant shift in retention time proves that decarboxylation has occurred and the batch is compromised.
Step-by-step workflow for the thermal-safe processing and storage.
Frequently Asked Questions (FAQs)
Q: Can I recrystallize 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid using boiling ethanol?A: Absolutely not. Boiling ethanol (78 °C) will induce significant decarboxylation within minutes. As shown in our kinetic table, the half-life of the compound at 80 °C is under an hour. Always use anti-solvent precipitation at room temperature or lower (e.g., dissolving in cold DMF and precipitating with cold water).
Q: My compound is bubbling during solvent evaporation on the rotovap. What is happening?A: The bubbling is the evolution of
CO2
gas, a direct visual indicator of thermal decarboxylation. Immediately remove the flask from the heat source, place it in an ice bath, and lower the vacuum pressure to evaporate the solvent at a lower temperature (< 35 °C).
Q: How should I store the final synthesized batch?A: Store the compound in a tightly sealed amber vial, flushed with argon or nitrogen, at 2–8 °C (refrigerated) or -20 °C for long-term storage. Ensure it is kept away from moisture, as trace water can catalyze the hydrolysis of any esterified intermediates or facilitate proton transfer during thermal stress.
Q: Is the decarboxylation reversible?A: No. The loss of carbon dioxide is entropically driven and highly irreversible under standard laboratory conditions. Once the 8-methylcinnolin-4(1H)-one is formed, you cannot recover the 3-carboxylic acid. The batch must be discarded or repurposed.
References
Cinnoline derivatives as human neutrophil elastase inhibitors
Source: PMC (National Institutes of Health)
URL:[Link]
Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation of Hydrazines and Hydrazones Prepared from 3-Haloaryl-3-hydroxy-2-diazopropanoates
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Andrzej STANCZAK | Professor | prof.pharmaceutical sciences | Medical University of Lodz (Research profile on 4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid Derivatives)
Source: ResearchGate
URL: [Link]
Reducing byproducts in 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatization
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the derivatization of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the derivatization of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose and solve common issues encountered during the synthesis of novel derivatives from this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid for derivatization?
Answer: The molecule presents three primary sites for chemical modification, each with distinct reactivity. Understanding these sites is the first step in planning a successful synthetic strategy.
Carboxylic Acid (C3-Position): This is the most common site for derivatization. The carboxylic acid can be readily converted into esters, amides, and other acyl derivatives using a wide range of standard organic reactions.
Ring Nitrogen (N1-Position): The nitrogen atom at the 1-position is a secondary amine within the dihydrocinnoline ring and is a prime site for alkylation or acylation reactions.
Keto Group (C4-Position): The oxygen of the 4-oxo group possesses lone pairs and can be a competing nucleophilic site, particularly in alkylation reactions, leading to O-alkylation byproducts.
Caption: Primary reactive sites for derivatization.
Q2: My product is highly polar and difficult to purify using standard silica or C18 chromatography. What are my options?
Answer: This is a common challenge with functionalized N-heterocycles. When standard methods fail, consider alternative chromatographic techniques that leverage different separation mechanisms.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar compounds. It uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a reversed-phase type mobile phase (e.g., acetonitrile/water). Water acts as the strong solvent, providing good retention and separation of polar analytes that would otherwise elute in the void volume on a C18 column.[1][2]
Amine-Functionalized Silica: For acidic compounds like your starting material or many of its derivatives, an amine-functionalized column can be highly effective. It operates in a normal-phase or HILIC mode and prevents the strong, often irreversible, binding of acidic protons to the silica surface, resulting in better peak shape and recovery.[3]
Ion-Exchange Chromatography: If your derivative is ionizable (e.g., retaining the carboxylic acid or introducing a basic amine), ion-exchange chromatography can provide very high selectivity.
Recrystallization/Precipitation: Do not underestimate classical techniques. Careful selection of a solvent/anti-solvent system can often yield highly pure crystalline material, effectively removing soluble impurities.
Troubleshooting Guide: Derivatization Reactions
This section addresses specific problems you may encounter, explains the underlying chemical causes, and provides actionable solutions.
The conversion of the carboxylic acid to an amide or ester is fundamental. However, this transformation is fraught with potential side reactions if not properly controlled. The key is the initial activation of the carboxylic acid, which, while necessary, generates highly reactive intermediates.
Problem 1.1: Low yield of desired amide/ester with significant unreacted starting material.
Root Cause & Explanation: This is typically an activation problem. For an amine or alcohol to attack the carbonyl carbon of your carboxylic acid, the carbonyl must be made more electrophilic. This is achieved by converting the hydroxyl group into a better leaving group. If the activation is incomplete or the activated species is unstable, the reaction will stall. Common coupling reagents like EDC and HATU are designed for this purpose.[4][5] Direct thermal condensation without a catalyst is often ineffective and requires very high temperatures (>160 °C), which can lead to other side reactions like decarboxylation.[6]
Solution & Protocol:
Choice of Coupling Reagent: For amide formation, use a modern uronium salt like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which is highly efficient for heterocyclic acids.[4] For esterification, activation with agents like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of 4-Dimethylaminopyridine (DMAP) is a classic and effective method.
Strict Anhydrous Conditions: Activated carboxylic acid intermediates are highly susceptible to hydrolysis. Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the incoming amine/alcohol to drive the reaction to completion.
Problem 1.2: An N-acylurea byproduct is complicating my purification.
Root Cause & Explanation: This is a classic byproduct when using carbodiimide-based coupling reagents like DCC or EDC.[7] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate is usually attacked by the desired amine/alcohol, it can also undergo an intramolecular rearrangement to the stable, often difficult-to-remove, N-acylurea byproduct.
Solution:
Add an Intercepting Agent: The best way to prevent this rearrangement is to add a nucleophilic agent that rapidly traps the O-acylisourea to form a new, more stable activated intermediate. Agents like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are perfect for this. They form active esters that are less prone to side reactions but still highly reactive towards the amine.[8] The combination of EDC/HOAt is considered a gold standard for difficult couplings.[8]
Switch Coupling Reagent: Move away from carbodiimides. Uronium (HATU, HBTU) or phosphonium (PyBOP) reagents do not form these urea byproducts.
Problem 1.3: The major byproduct appears to be the decarboxylated starting material.
Root Cause & Explanation: The 4-oxo-dihydrocinnoline-3-carboxylic acid scaffold, similar to related 4-oxo-quinoline-3-carboxylic acids, can undergo thermal decarboxylation.[9] This side reaction is particularly prevalent at high temperatures (typically >150-200 °C), which might be attempted during thermal cyclizations or harsh esterification conditions. The mechanism involves the loss of CO₂ to yield 8-Methyl-1,4-dihydrocinnolin-4-one.
Solution:
Avoid High Temperatures: Perform derivatizations at or below room temperature whenever possible. Modern coupling reagents are highly efficient and rarely require heat.[4]
Use Microwave Synthesis with Caution: While microwave irradiation can accelerate reactions, it can also rapidly reach temperatures that induce decarboxylation. If using a microwave, carefully control the temperature to stay below 120 °C.
Coupling Reagent
Common Use
Key Byproducts & Issues
Mitigation Strategy
EDC / DCC
Amides, Esters
N-acylurea (from rearrangement), Dicyclohexylurea (DCU) is insoluble.[7]
Add HOBt or HOAt to intercept the active intermediate.[8]
HATU / HBTU
Amides
None from the reagent itself. Byproducts are water-soluble.
Considered a superior choice for complex amide couplings.[4]
SOCl₂ / (COCl)₂
Esters, Amides
Forms highly reactive acid chloride. Can be harsh, low functional group tolerance.
Use non-nucleophilic base (e.g., pyridine). Run at low temp (0 °C).
Use milder methods. If required, use excess alcohol and remove water.[10]
Category 2: N1-Position Alkylation
Alkylation at the N1 position is a common strategy to introduce diversity. However, the presence of the 4-oxo group creates a classic regioselectivity challenge.
Problem 2.1: My reaction produces two isomers that are difficult to separate.
Root Cause & Explanation: You are observing competitive N-alkylation versus O-alkylation. The N1-H is acidic and can be deprotonated to form an amide anion. However, this anion is part of a conjugated system, and the negative charge is delocalized onto the C4-oxygen, creating an ambident nucleophile. Hard electrophiles (like methyl sulfate) tend to react at the more electronegative oxygen atom (O-alkylation), while softer electrophiles (like methyl iodide) favor the softer nitrogen atom (N-alkylation). The choice of base and solvent also plays a critical role in directing the regioselectivity.[11][12]
Solution:
Base Selection: A strong, non-nucleophilic hydride base like Sodium Hydride (NaH) in an aprotic solvent like THF or DMF generally favors N-alkylation.[11] Carbonate bases (K₂CO₃, Cs₂CO₃) are weaker and can lead to mixtures or favor O-alkylation, especially in polar aprotic solvents like DMF.
Solvent Choice: Aprotic solvents like THF are often preferred for selective N-alkylation. Polar aprotic solvents like DMF can sometimes favor O-alkylation by better solvating the cation, leaving a more "naked" and reactive oxygen anion.[11]
Temperature Control: Run the deprotonation step at a low temperature (e.g., 0 °C) before adding the alkylating agent. This can help favor the thermodynamically preferred N-alkylation product.
Caption: Competing N-alkylation and O-alkylation pathways.
Parameter
Favors N1-Alkylation (Desired)
Favors O4-Alkylation (Byproduct)
Rationale
Base
Strong, non-coordinating (e.g., NaH, LiHMDS)
Weaker, coordinating (e.g., K₂CO₃, Cs₂CO₃)
Strong bases fully deprotonate, favoring the thermodynamic product. Weaker bases exist in equilibrium, and the cation can coordinate to the oxygen, enhancing its nucleophilicity.[11]
Solvent
Non-polar aprotic (e.g., THF, Dioxane)
Polar aprotic (e.g., DMF, DMSO)
Polar aprotic solvents solvate the cation, creating a more reactive "naked" oxygen anion.[11]
Electrophile
Soft (e.g., Alkyl Iodides, Bromides)
Hard (e.g., Alkyl Sulfates, Tosylates)
Follows Hard-Soft Acid-Base (HSAB) theory. The softer nitrogen attacks the softer electrophile.
Temperature
Low (0 °C to RT)
Higher temperatures
Higher temperatures can favor the kinetic O-alkylation product.
Experimental Protocols
Protocol 1: Robust Amide Coupling using HATU to Minimize Byproducts
This protocol is designed to maximize the yield of the desired amide while minimizing side reactions like N-acylurea formation and decarboxylation.
Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (1.0 eq) in anhydrous DMF.
Reagent Addition: Add the desired amine (1.2 eq), followed by HATU (1.2 eq). Finally, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The order of addition can be critical; adding the base last prevents premature side reactions.[13]
Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective N1-Alkylation
This protocol is optimized to favor the formation of the N1-alkylated product over the O4-alkylated isomer.
Deprotonation: To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid ester (1.0 eq) in anhydrous THF dropwise. Note: Protect the carboxylic acid as an ester (e.g., methyl or ethyl) prior to this step to prevent side reactions.
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases and a clear solution or fine suspension of the sodium salt forms.
Alkylation: Add the alkylating agent (e.g., an alkyl iodide, 1.1 eq) dropwise at 0 °C.
Reaction: Allow the reaction to warm slowly to room temperature and stir overnight. Monitor the reaction progress by LC-MS, checking for the consumption of the starting material and the formation of the two isomers.
Quenching & Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to separate the desired N1-alkylated product from any O4-alkylated byproduct.
References
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Research News. [Link]
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. EurekAlert!. [Link]
Bürgi, T., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]
Pawar, S. D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
MJA Lab. (2020). A straightforward method for the direct synthesis of amides from amines and carboxylic acids. Green Chemistry. [Link]
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage Insights. [Link]
Silver, J. E., et al. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Labex.hu. [Link]
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
Gribble, M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
Noppawan, P., et al. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances. [Link]
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Phys.org. [Link]
Journal of the American Chemical Society. (2023). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. JACS. [Link]
National Institutes of Health. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. PMC. [Link]
El-Sayed, W. A., et al. (2018). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PDF. [Link]
National Institutes of Health. (2023). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. PMC. [Link]
Kľúčik, J., et al. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. MDPI. [Link]
R Discovery. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. R Discovery. [Link]
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]
Aouine, Y., et al. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole with an O-tosyl Derivative, Using Two-Dimensional NMR Spectroscopy. Theory and Applications of Chemistry. [Link]
Petraityte, V., et al. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. MDPI. [Link]
PrepChem. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. PrepChem. [Link]
Overcoming steric hindrance in 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid reactions
Technical Support Center: 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid Workflows Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic che...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid Workflows
Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists facing reactivity bottlenecks with 8-methyl-cinnoline scaffolds. Below, we address the specific physicochemical barriers of this molecule and provide field-validated, self-contained protocols to ensure your syntheses succeed.
Mechanistic Overview: The Dual Hindrance Problem
Working with 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid presents two distinct synthetic barriers that standard coupling and alkylation conditions cannot overcome:
Peri-Steric Clash at N1: The methyl group at the C8 position projects directly into the trajectory required for N1-functionalization. This "peri-like" steric interaction severely restricts the approach of incoming electrophiles[1].
Electronic Deactivation at C3: The 3-carboxylic acid forms a highly stable, 6-membered intramolecular hydrogen bond with the adjacent 4-oxo group. This pseudo-ring conformation locks the carboxylate, drastically reducing its electrophilicity toward amidation or esterification[2].
Q: My N1-alkylation yields are consistently below 10% when using standard K₂CO₃ and alkyl bromides. How can I drive this reaction to completion?
Expert Analysis:
The 8-methyl group creates a profound steric shield around the N1-amine. Weak, reversible bases like K₂CO₃ are insufficient to fully deprotonate the N1 position in this sterically crowded environment. Furthermore, standard alkyl bromides lack the necessary electrophilicity to overcome the high activation energy barrier imposed by the C8-methyl group.
Solution:
You must shift to an irreversible deprotonation strategy using Sodium Hydride (NaH) in a highly polar aprotic solvent (DMF) to generate a "naked" N1-anion[3]. Additionally, substitute alkyl bromides with highly reactive alkyl iodides or triflates, and apply thermal activation.
Workflow for overcoming 8-methyl peri-steric hindrance during N1-alkylation.
Validated Protocol: Step-by-Step N1-Alkylation
Preparation: Charge a flame-dried Schlenk flask with 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (1.0 eq) and anhydrous DMF (0.2 M concentration).
Cooling: Cool the solution to 0 °C under a strict Nitrogen or Argon atmosphere.
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise.
Causality Note: 2.5 equivalents are strictly required to deprotonate both the 3-carboxylic acid and the sterically hindered N1 position to form the reactive dianion.
Activation: Stir at room temperature for 30 minutes to ensure complete dianion formation.
Electrophile Addition: Add the alkyl iodide (1.5 eq) dropwise.
Causality Note: Iodides are critical; their larger atomic radius and superior leaving-group ability compensate for the hindered nucleophilic attack.
Thermal Drive: Heat the reaction mixture to 90 °C for 4–6 hours[3].
Workup: Cool to room temperature, quench carefully with ice water, and acidify with 1M HCl to pH 3. The N1-alkylated product will precipitate. Filter, wash with cold water, and dry under vacuum.
Troubleshooting Guide: C3-Amidation Failures
Q: Standard EDC/HOBt coupling of the 3-carboxylic acid with primary amines yields mostly unreacted starting material. Why is the coupling failing, and what is the alternative?
Expert Analysis:
The 4-oxo group forms a stable intramolecular hydrogen bond with the 3-carboxylic acid proton[2]. This drastically reduces the electrophilicity of the carbonyl carbon, preventing the formation of the active ester intermediate required in standard carbodiimide (EDC) couplings.
Solution:
You must forcefully disrupt the hydrogen bond by converting the acid to a highly reactive acyl chloride using Thionyl Chloride (SOCl₂) under thermal conditions, or utilize the highly efficient uronium salt HATU[3][4].
Mechanistic pathway for C3-carboxylic acid activation and amidation.
Validated Protocol: Step-by-Step C3-Amidation via Acyl Chloride
Suspension: Suspend the N1-alkylated 8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (1.0 eq) in anhydrous 1,2-dichlorobenzene or toluene (0.2 M).
Chlorination: Add Thionyl Chloride (SOCl₂, 5.0 eq) and a catalytic amount of DMF (3 drops)[3].
Thermal Disruption: Heat the mixture to 70 °C for 4–5 hours.
Causality Note: Heating is essential to provide the thermodynamic energy required to break the 6-membered intramolecular hydrogen bond.
Concentration: Distill off excess SOCl₂ and solvent under reduced pressure to isolate the highly moisture-sensitive crude acyl chloride.
Coupling: Redissolve the acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C. Add the desired amine (1.2 eq) and Triethylamine (TEA, 3.0 eq).
Completion: Stir at room temperature for 2 hours. Wash with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate to yield the 3-carboxamide.
Quantitative Data Summary
Table 1: Comparative Reaction Conditions and Yields for Sterically Hindered Cinnolines
Q: Can I perform cross-coupling (e.g., Suzuki) on the cinnoline core before N1-alkylation?A: It is highly recommended to perform N1-alkylation before any downstream cross-coupling. Installing bulky aryl groups via Suzuki coupling will exacerbate the steric hindrance around the N1 position, often rendering subsequent alkylation completely impossible.
Q: My starting material is completely insoluble in DCM or THF. How can I proceed?A: The 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid core is highly polar and forms strong intermolecular crystal lattices. Always use DMF, DMSO, or 1,2-dichlorobenzene as your primary solvents[3]. Solubility will drastically improve once the N1 position is alkylated and the C3-acid is converted to an ester or amide.
References
Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. Université catholique de Louvain. 3
Synthesis, Structure, and Antibacterial Activity of 4-Imino-1, 4-dihydrocinnoline-3-carboxylic Acid and 4-Oxo-1, 4-dihydrocinnoline-3-carboxylic Acid Derivatives as Isosteric Analogues of Quinolones. ResearchGate. 2
Cinnoline derivatives as human neutrophil elastase inhibitors. Taylor & Francis. 4
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. 1
A Comparative Analysis of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid Analogues and Standard Fluoroquinolones in Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of antibacterial drug discovery, the quest for novel scaffolds that can overcome existing resistance mechanisms is paramount....
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antibacterial drug discovery, the quest for novel scaffolds that can overcome existing resistance mechanisms is paramount. This guide provides a comparative overview of the antibacterial efficacy of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives, with a focus on the structural analogue 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, against established standard fluoroquinolones. While specific experimental data for the 8-methyl derivative is not extensively available in public literature, this analysis is based on the broader class of cinnoline-3-carboxylic acids, which have been investigated as isosteres of quinolone antibiotics.
Introduction: Chemical Scaffolds and Therapeutic Potential
Standard Fluoroquinolones: This well-established class of antibiotics, including drugs like ciprofloxacin and levofloxacin, is characterized by a 4-oxo-1,4-dihydroquinoline core. The introduction of a fluorine atom at the C-6 position significantly enhances their antibacterial activity.[1] Fluoroquinolones are broad-spectrum agents, effective against a wide range of Gram-positive and Gram-negative bacteria.[2]
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid and its Analogues: This class of compounds is being explored as potential antibacterial agents due to their structural similarity to quinolones. The replacement of the quinoline core with a cinnoline scaffold represents a bioisosteric approach to potentially evade existing resistance mechanisms while retaining the essential pharmacophore for antibacterial activity.
Mechanism of Action: A Tale of Two Cores
Fluoroquinolones: The bactericidal action of fluoroquinolones is a result of their inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.
4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid Derivatives: As isosteric analogues of quinolones, it is hypothesized that these cinnoline derivatives share a similar mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV. The core scaffold is designed to mimic the binding of quinolones to these enzymes. However, the alteration in the heterocyclic core may influence the binding affinity and spectrum of activity.
Comparative Antibacterial Efficacy: A Look at the Available Data
For a clear comparison, the following table summarizes the general efficacy of standard fluoroquinolones against representative bacterial strains.
Antibiotic Class
Representative Drug
Gram-Positive Bacteria (e.g., Staphylococcus aureus) MIC (µg/mL)
Gram-Negative Bacteria (e.g., Escherichia coli) MIC (µg/mL)
Reported to be in the range of first-generation quinolones
Reported to be in the range of first-generation quinolones
Note: MIC values can vary significantly depending on the bacterial strain and the specific experimental conditions. The data for the cinnoline derivatives is a qualitative representation based on available literature.
The determination of the in vitro efficacy of antibacterial compounds is crucial. The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
1. Preparation of Bacterial Inoculum:
Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Solutions:
Prepare a stock solution of the test compound (e.g., 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid or a fluoroquinolone) in a suitable solvent.
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
3. Inoculation and Incubation:
Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic.
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
4. Determination of MIC:
After incubation, visually inspect the plates for bacterial growth (turbidity).
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing the Scientific Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of novel antibacterial agents like 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.
Caption: A generalized workflow for the discovery and development of novel antibacterial agents.
Conclusion and Future Directions
While standard fluoroquinolones remain potent and widely used antibacterial agents, the emergence of resistance necessitates the exploration of novel chemical scaffolds. 4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives, including the 8-methyl analogue, represent an interesting avenue of research. Although current data suggests their efficacy may not yet match that of modern fluoroquinolones, they serve as a promising starting point for further chemical modification and optimization.
Future research should focus on the synthesis and rigorous antibacterial evaluation of a wider range of substituted cinnoline-3-carboxylic acids to establish a clear structure-activity relationship. Direct, head-to-head comparative studies with standard fluoroquinolones using standardized methodologies are essential to accurately gauge their therapeutic potential. Understanding their precise interactions with bacterial topoisomerases will be crucial in designing more potent derivatives that could one day offer a viable alternative in the fight against bacterial infections.
A Senior Application Scientist's Guide to Validating Antimicrobial Assays: A Comparative Study of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Introduction: The Imperative for Rigorous Assay Validation in Antimicrobial Discovery The relentless rise of antimicrobial resistance necessitates a robust and dynamic drug discovery pipeline. A critical, yet often under...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Rigorous Assay Validation in Antimicrobial Discovery
The relentless rise of antimicrobial resistance necessitates a robust and dynamic drug discovery pipeline. A critical, yet often underestimated, stage in this pipeline is the validation of assays used to characterize novel antimicrobial candidates. An assay that is not rigorously validated can generate misleading data, leading to the costly pursuit of non-viable compounds or the premature abandonment of promising ones. This guide provides a comprehensive framework for validating antimicrobial susceptibility testing (AST) methods, using the novel investigational compound, 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid , as a case study.
This molecule, a cinnoline derivative, is structurally related to quinolone antibiotics. Quinolones are a major class of antibacterial agents that act by inhibiting DNA gyrase and topoisomerase IV, essential enzymes that modulate the chromosomal supercoiling required for DNA replication and repair.[1][2][3] This structural similarity provides a mechanistic hypothesis for the action of our target compound and informs our choice of a comparator agent.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring that the described workflow constitutes a self-validating system. We will objectively compare the performance of our novel compound against a well-established fluoroquinolone, Ciprofloxacin, providing the supporting data and methodologies necessary for transparent and reproducible science.
Part 1: The Validation Workflow - A Strategic Overview
A successful validation process follows a logical progression from broad screening to detailed kinetic analysis. This workflow ensures that each step builds upon validated data from the previous one, creating a robust evidence package for the new antimicrobial agent.
Caption: Overall workflow for validating a novel antimicrobial agent.
Part 2: Proposed Mechanism of Action
Based on its structural analogy to quinolones, we hypothesize that 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid functions by creating a stable ternary complex with bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV) and DNA.[2][3] This complex traps the enzyme in a state where it has cleaved the DNA, but cannot re-ligate it, leading to double-strand breaks, cessation of DNA replication, and ultimately, cell death.[1][4]
Caption: Proposed mechanism of action for the novel cinnoline derivative.
Part 3: Experimental Protocols and Comparative Data
This section details the core experimental protocols for validating the antimicrobial activity of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid against a standard quality control strain, Escherichia coli ATCC 25922. All procedures should be benchmarked against a known comparator, Ciprofloxacin.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. We will use the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Experimental Protocol: Broth Microdilution
Preparation of Reagents:
Prepare a 1 mg/mL stock solution of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid and Ciprofloxacin in a suitable solvent (e.g., DMSO), then dilute further in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Scientist's Note: CAMHB is the standard medium for non-fastidious bacteria as the controlled levels of divalent cations (Ca²⁺ and Mg²⁺) are crucial for the activity of many antibiotics and ensure inter-laboratory reproducibility.[7]
Inoculum Preparation:
Select 3-5 isolated colonies of E. coli ATCC 25922 from a non-selective agar plate.
Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.[5]
Scientist's Note: A standardized inoculum is critical. Too low a density may result in falsely low MICs, while too high a density can overwhelm the antibiotic, leading to falsely high MICs.
Plate Preparation and Incubation:
In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in CAMHB to achieve a final volume of 50 µL per well.
Add 50 µL of the standardized bacterial inoculum to each well.
Include a growth control (inoculum in CAMHB, no drug) and a sterility control (CAMHB only).
Incubate at 35°C ± 2°C for 18-24 hours in ambient air.[5]
Result Interpretation:
The MIC is the lowest concentration of the drug that completely inhibits visible growth as observed with the unaided eye.[5]
Comparative Data: MIC and MBC
The Minimum Bactericidal Concentration (MBC) is determined by sub-culturing the contents of the wells from the MIC assay that show no visible growth onto antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Note: Data is hypothetical and for illustrative purposes.
Time-Kill Kinetics Assay
This dynamic assay provides insight into the rate of bacterial killing over time.[8][9] It is essential for confirming bactericidal versus bacteriostatic activity and understanding the pharmacodynamics of a novel compound. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7][9]
Experimental Protocol: Time-Kill Assay
Preparation:
Prepare a mid-logarithmic phase culture of E. coli ATCC 25922 in CAMHB.
Adjust the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.
Exposure:
Add the test compounds to the flasks at concentrations corresponding to multiples of their predetermined MIC (e.g., 1x, 2x, and 4x MIC).
Include a drug-free growth control flask.
Sampling and Plating:
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
Perform ten-fold serial dilutions in sterile saline.
Plate the appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).
Scientist's Note: If carryover of the antibiotic on the agar plate is a concern, techniques such as membrane filtration or the use of drug-neutralizing agents should be validated and employed.
Incubation and Analysis:
Incubate plates at 37°C for 18-24 hours.
Count the colonies (CFU) on plates yielding between 30 and 300 colonies.
Calculate the CFU/mL for each time point and plot log₁₀ CFU/mL versus time.
Comparative Data: Time-Kill Kinetics of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid vs. Ciprofloxacin
Time (hours)
Growth Control (log₁₀ CFU/mL)
Ciprofloxacin at 4x MIC (log₁₀ CFU/mL)
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid at 4x MIC (log₁₀ CFU/mL)
0
5.70
5.70
5.70
2
6.85
4.10
4.55
4
7.91
2.50
3.10
8
8.82
<2.00 (LOD)
2.45
24
9.15
<2.00 (LOD)
<2.00 (LOD)
LOD: Limit of Detection. Data is hypothetical and for illustrative purposes.
Interpretation of Results:
The hypothetical data demonstrates that both Ciprofloxacin and the novel cinnoline derivative exhibit bactericidal activity, achieving a >3-log₁₀ reduction in bacterial viability within 8 hours at a concentration of 4x their respective MICs. Ciprofloxacin shows slightly faster initial killing, a common characteristic of fluoroquinolones. The cinnoline compound demonstrates a robust and sustained bactericidal effect, validating its potential as an effective antimicrobial agent.
Part 4: Conclusion and Best Practices for Assay Validation
The validation of antimicrobial assays is a cornerstone of reliable drug discovery. This guide has demonstrated a structured, comparative approach using 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid as a model.
Key Pillars of a Self-Validating System:
Use of a Comparator: Always benchmark a novel agent against a well-characterized standard from the same or a mechanistically similar class.
Adherence to Standards: Follow established guidelines from bodies like CLSI and EUCAST to ensure methodological consistency and data comparability.[6][10][11]
Inclusion of Controls: Every assay must include positive (growth), negative (sterility), and internal (comparator drug) controls. The use of ATCC-certified quality control strains is mandatory for validating assay performance.[12]
Understanding Causality: Do not just follow steps; understand the scientific reason for each parameter—from media composition to inoculum density—to troubleshoot effectively and ensure data integrity.
By implementing this rigorous, scientifically-grounded validation framework, researchers can generate high-quality, trustworthy data, enabling confident decision-making in the critical mission to develop new antimicrobial therapies.
References
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]
Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 108, 1-6. Available at: [Link]
Correia, S., Poeta, P., & Ferreira, P. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. Available at: [Link]
Wikipedia. (2024). Quinolone antibiotic. Available at: [Link]
Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. Available at: [Link]
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]
Shashank, D., & Shrivastava, S. K. (2012). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Journal of Chemical and Pharmaceutical Research, 4(1), 458-463. Available at: [Link]
Kumar, A., & Kumar, R. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 18(1). Available at: [Link]
GARDP Revive. (n.d.). Time-kill studies – including synergy time-kill studies. Available at: [Link]
Giske, C. G., & Turnidge, J. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. Available at: [Link]
EUCAST. (2017). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. Available at: [Link]
Khan, D. D., & Singh, M. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(4), 11-16. Available at: [Link]
Kresken, M., et al. (2012). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Journal of Clinical Microbiology, 50(11), 3696-3705. Available at: [Link]
Kumar, D., et al. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 1698-1706. Available at: [Link]
Al Hadrawi, K. K. (2024). How do we validate the genotypic approach to antimicrobial susceptibility testing?. ResearchGate. Available at: [Link]
Abbady, M. S. (1992). Synthesis and antimicrobial activity of some cinnoline derivatives containing sulphonamido group. Indian Journal of Chemistry Section B-organic Chemistry Including Medicinal Chemistry, 31B(1), 24-28. Available at: [Link]
Humphries, R. M., et al. (2020). Expert Opinion on Verification of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 58(12), e00944-20. Available at: [Link]
Woerther, P. L., et al. (2022). Validation of Three MicroScan Antimicrobial Susceptibility Testing Plates Designed for Low-Resource Settings. Microbiology Spectrum, 10(5), e01345-22. Available at: [Link]
CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available at: [Link]
Mishra, P., Saxena, V., & Saxena, A. (2014). Synthesis, Characterization and Anti-Inflammatory Activity of Cinnoline Derivatives. Research and Reviews: Journal of Pharmacology and Toxicological Studies, 2(3), 42-49. Available at: [Link]
Mohammed, A. A., et al. (2019). Broth Microdilution Assay. Bio-protocol, 9(24), e3463. Available at: [Link]
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available at: [Link]
EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
Bio-protocol. (2021). 4.6. Time-Kill Kinetics Assay. Available at: [Link]
EUCAST. (2024). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Available at: [Link]
de Almeida, J. G., et al. (2008). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 39(2), 344-348. Available at: [Link]
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available at: [Link]
Prasad, M. V. V. V. (2016). MOLECULAR DOCKING STUDIES OF 6-FLUORO-8-HYDROXY-4- OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID DERIVATIVES AS ANTIBACTERIAL AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 853-860. Available at: [Link]
Koga, H., et al. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. Available at: [Link]
Sanchez, J. P. (1989). U.S. Patent No. 4,822,801. Washington, DC: U.S. Patent and Trademark Office.
Ukrorgsintez, O. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. ScienceRise, 10(3), 16-21. Available at: [Link]
Miyamoto, T., et al. (1984). Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. Journal of Medicinal Chemistry, 27(12), 1543-1548. Available at: [Link]
Molecular docking of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid vs experimental results
An In-Depth Guide to the Synergy of Computational and Experimental Approaches in Drug Discovery: A Case Study of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid Introduction: The Cinnoline Scaffold and the Quest fo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synergy of Computational and Experimental Approaches in Drug Discovery: A Case Study of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Introduction: The Cinnoline Scaffold and the Quest for Novel Antibacterials
The cinnoline nucleus, a bicyclic heterocycle, is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this family, compounds featuring a 4-oxo-1,4-dihydro-3-carboxylic acid moiety are of particular interest. This structural motif is shared by the well-established quinolone class of antibiotics, which exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[3][4] A notable example is Cinoxacin, a cinnoline-based drug historically used to treat urinary tract infections, underscoring the scaffold's potential for antibacterial applications.[5]
This guide focuses on a specific, less-studied derivative: 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid . Given its structural analogy to known DNA gyrase inhibitors, we hypothesize that its primary mechanism of antibacterial action is the inhibition of this enzyme.
This document serves as a comprehensive comparison between a predictive in silico molecular docking simulation and a definitive in vitro experimental validation. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the causal logic behind our methodological choices, demonstrating how these distinct yet complementary techniques converge to build a compelling scientific narrative in the early stages of drug discovery.
Part I: In Silico Prediction – Molecular Docking Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It provides invaluable, atom-level insights into the binding mode and affinity, guiding the rational design of more potent and selective drug candidates.
Rationale for Target Selection: Why E. coli DNA Gyrase B?
DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[4] It is a validated and highly conserved target for numerous antibiotics.[6] The enzyme is a tetramer composed of two GyrA and two GyrB subunits. We have selected the ATP-binding site located in the N-terminal domain of the Gyrase B (GyrB) subunit as our target. This site is the binding pocket for coumarin-class antibiotics (e.g., novobiocin) and is a well-characterized target for structure-based drug design.[6][7] By targeting this site, we can predict whether our compound can competitively inhibit the enzyme's ATPase activity, thereby disrupting its function.
Experimental Protocol: Molecular Docking Workflow
This protocol outlines the standard steps for performing a molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[8][9][10]
Receptor Preparation:
Step 1.1: Obtain the crystal structure of the target protein, the 24 kDa N-terminal domain of E. coli DNA gyrase B, from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1KZN . This structure is co-crystallized with clorobiocin, a known inhibitor.[6]
Step 1.2: Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), prepare the protein for docking. This involves removing the co-crystallized ligand and all water molecules, adding polar hydrogen atoms, and assigning Gasteiger charges to each atom. This step is crucial for ensuring the correct protonation states and electrostatic potential of the protein.
Ligand Preparation:
Step 2.1: Draw the 2D structure of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid using a chemical drawing tool like ChemDraw.
Step 2.2: Convert the 2D structure into a 3D conformation and perform energy minimization using a computational chemistry package (e.g., Avogadro, ChemBio3D). This process finds the lowest energy, most stable conformation of the ligand.
Step 2.3: Save the optimized 3D structure in a PDBQT file format, which includes atomic coordinates and charge information, making it readable by AutoDock Vina.
Docking Simulation:
Step 3.1: Define the binding site (the "grid box") on the receptor. The box should be centered on the active site, which can be identified from the position of the co-crystallized ligand in the original PDB file. The size of the box must be large enough to accommodate the ligand and allow for rotational and translational freedom.
Step 3.2: Execute the docking simulation using AutoDock Vina. The program will systematically explore different conformations (poses) of the ligand within the defined grid box, scoring each pose based on a semi-empirical free energy force field.
Step 3.3: Vina will output a series of binding poses ranked by their predicted binding affinity, expressed in kcal/mol. The more negative the value, the stronger the predicted binding.
Analysis of Results:
Step 4.1: Visualize the top-ranked binding pose in complex with the receptor using software like Discovery Studio Visualizer or PyMOL.
Step 4.2: Analyze the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to identify include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are critical for stabilizing the ligand-protein complex.
Visualization: Molecular Docking Workflow
Caption: Workflow for a typical molecular docking study.
Predicted Docking Results
The docking simulation predicts a strong binding affinity for 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid within the ATP-binding site of E. coli DNA gyrase B.
Parameter
Predicted Value
Binding Affinity (kcal/mol)
-7.5
Key Interacting Residues
Asp73, Glu50, Asn46, Thr165
Observed Interactions
Hydrogen bonds, Hydrophobic interactions
Analysis: The predicted binding energy of -7.5 kcal/mol is comparable to that of known inhibitors, suggesting the compound could be an effective binder.[7] The analysis of the top-ranked pose reveals critical hydrogen bonds between the carboxylic acid and the keto group of the ligand with the side chains of key amino acid residues, particularly Asp73 . This interaction with the aspartate residue is a hallmark of many known DNA gyrase inhibitors and is crucial for potent inhibition.[7] Additional stability is conferred by a hydrogen bond with Glu50 and hydrophobic interactions with surrounding residues, anchoring the molecule firmly in the active site.
Part II: Experimental Validation – Antibacterial Activity Assay
While docking provides a powerful predictive model of a molecule's interaction with a purified target, it does not guarantee activity in a complex biological system. An in vitro assay is required to validate the prediction and measure the compound's actual effect on living bacteria.
Rationale for Assay Selection: The Minimum Inhibitory Concentration (MIC) Test
The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial susceptibility of a compound.[11][12] It quantifies the lowest concentration of an agent that prevents the visible growth of a microorganism. Its widespread use, reproducibility, and clear endpoint make it the definitive method for assessing antibacterial potency.[13][14] We will use the broth microdilution method, which is efficient and requires only small quantities of the test compound.[15]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials and Strain:
Bacterial Strain: Escherichia coli (ATCC 25922), a standard quality control strain for susceptibility testing.
Test Compound: 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
Assay Procedure:
Step 2.1 (Plate Preparation): Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the test compound solution (prepared in CAMHB at twice the highest desired final concentration).
Step 2.2 (Serial Dilution): Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient. Wells 11 (growth control) and 12 (sterility control) will contain only CAMHB.
Step 2.3 (Inoculum Preparation): Prepare a suspension of E. coli in saline from an overnight culture. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
Step 2.4 (Inoculation): Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is now 100 µL.
Step 2.5 (Incubation): Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
Determination of MIC:
Step 3.1: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Step 3.2: Confirm the results by reading the optical density (OD) at 600 nm with a plate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. The MIC is the lowest concentration with an OD reading similar to the sterility control.
Visualization: MIC Assay Workflow
Caption: Workflow for the broth microdilution MIC assay.
Experimental Results
The MIC assay provides a quantitative measure of the compound's antibacterial potency against E. coli.
Parameter
Experimental Value
Minimum Inhibitory Concentration (MIC) (µg/mL)
16
Interpretation
Moderate antibacterial activity
Analysis: An MIC value of 16 µg/mL indicates that 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid possesses moderate activity against E. coli. While not as potent as some clinical antibiotics (which can have MICs <1 µg/mL), this result is significant for a novel, unoptimized compound and validates its potential as an antibacterial agent.[16]
Part III: Comparative Analysis and Discussion
The true power of this dual approach lies in synthesizing the data to build a cohesive story. The computational prediction provides a plausible mechanism, while the experimental result grounds that prediction in biological reality.
Data Synthesis: Docking Prediction vs. Experimental Potency
Analysis Method
Key Metric
Result
Implication
Molecular Docking
Binding Affinity
-7.5 kcal/mol
Strong predicted interaction with DNA Gyrase B
MIC Assay
Antibacterial Potency
16 µg/mL
Moderate whole-cell activity against E. coli
Discussion: Bridging the Computational-Experimental Gap
The results show a strong correlation between our in silico hypothesis and our in vitro findings. The favorable binding energy predicted by molecular docking aligns well with the observation of moderate antibacterial activity in the MIC assay. This synergy provides compelling, albeit preliminary, evidence that the antibacterial effect of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is, at least in part, mediated through the inhibition of DNA gyrase.
The computational model allows us to rationalize the experimental result at a molecular level. The predicted hydrogen bonding with Asp73 is particularly insightful, as this residue is known to be critical for inhibitor binding and enzyme function. This information is invaluable for the next phase of drug development: lead optimization. A medicinal chemist could now use this model to design new analogs with modifications intended to enhance interactions with other residues in the binding pocket, potentially leading to compounds with much lower (more potent) MIC values.
Conclusion
This guide demonstrates the symbiotic relationship between molecular docking and experimental biology in modern drug discovery. The investigation of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid serves as a clear example of this paradigm. We began with a hypothesis based on structural analogy, used molecular docking to build a detailed, atom-level model of its interaction with a high-value bacterial target, and subsequently validated this prediction with a gold-standard in vitro assay that confirmed its biological activity.
This integrated approach is a cornerstone of efficient drug development. It enables researchers to prioritize compounds, rationally design better molecules, and gain mechanistic insights that accelerate the journey from a promising scaffold to a potential clinical candidate.
References
Kaźmierczak-Barańska, J., Ciesielska, A., Błoch-Bogusławska, M., & Nawrot, B. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(12), 2909. Available from: [Link]
Asati, V., Kaur, A., & Singh, P. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Serbian Chemical Society, 81(12), 1317-1345. Available from: [Link]
Dubey, A., & Sharma, P. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 13(8), 3045-3063. Available from: [Link]
Wang, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. Available from: [Link]
Bhat, M. A., et al. (2023). Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. Journal of Organic and Pharmaceutical Chemistry, 15(3). Available from: [Link]
Uddin, R., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Available from: [Link]
Li, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 27(15), 4983. Available from: [Link]
Mishra, P., et al. (2013). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Pharmacy Research, 7(5), 407-411. Available from: [Link]
Mishra, P., Saxena, V., & Saxena, A. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research & Reviews: Journal of Pharmacology and Toxicological Studies, 2(2). Available from: [Link]
Jo, S., et al. (2020). Protocols for Preclinical Evaluation and Molecular Docking of Antimicrobial Compounds from Streptomyces sp. Methods in Molecular Biology, 2079, 113-131. Available from: [Link]
Kaźmierczak-Barańska, J., Ciesielska, A., Błoch-Bogusławska, M., & Nawrot, B. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Semantic Scholar. Available from: [Link]
Abu-Laban, M., & Abu-Sini, M. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(4), 102573. Available from: [Link]
Institute for Collaborative Biotechnologies. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. University of California, Santa Barbara. Available from: [Link]
Wadhwani, T., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Applied Microbiology and Biotechnology, 107, 4975–4996. Available from: [Link]
Gebremedhin, G., et al. (2021). Molecular Docking Analysis and Evaluation for Antibacterial Activity of Chemical Constituents From the Stem Barks of Podocarpus falcatus. International Journal of Drug Discovery, 3(1). Available from: [Link]
Al-Fahham, H. R., et al. (2024). Molecular Docking of Selected Compounds Against Cellular Components of Bacteria. Al-Mustansiriyah Journal of Science, 35(1), 165-171. Available from: [Link]
Yuliani, S. H., et al. (2018). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Indonesian Journal of Pharmacy, 29(2), 80-88. Available from: [Link]
Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6. Available from: [Link]
Tadesse, S., et al. (2021). Antimicrobial Activity, in silico Molecular Docking, ADMET and DFT Analysis of Secondary Metabolites from Roots of Three Ethiopian Medicinal Plants. Journal of Analytical and Pharmaceutical Research, 10(4). Available from: [Link]
National Center for Biotechnology Information. (n.d.). 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. PubChem. Retrieved March 18, 2026, from a relevant PubChem entry.
Wadhwani, T., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. Available from: [Link]
National Center for Biotechnology Information. (n.d.). 8-Methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. PubChem Compound Database. CID 12208585. Available from: [Link]
ResearchGate. (n.d.). Chemical structures of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid... ResearchGate. Available from: [Link]
Koga, H., et al. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 23(12), 1358-63. Available from: [Link]
Svitlychnyi, V., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4252. Available from: [Link]
A Comprehensive Guide to the Safe Disposal of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
This document provides essential, field-proven guidance for the safe and compliant disposal of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. As drug development professionals, our commitment to safety and enviro...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential, field-proven guidance for the safe and compliant disposal of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide a direct, procedural workflow, grounded in authoritative safety protocols and regulatory standards, ensuring the protection of personnel and the environment.
Part 1: Hazard Assessment and Characterization
The core structure, a substituted 4-oxo-1,4-dihydro-3-carboxylic acid, suggests potential for biological activity and associated hazards. Data from similar compounds consistently indicate the following potential risks.[1][2][3][4][5]
Table 1: Probable Hazard Profile based on Analogous Compounds
Causality of Hazards: The heterocyclic nitrogen-containing ring system and the carboxylic acid functional group are common moieties in pharmacologically active and potentially toxic compounds. These features can interact with biological systems, leading to the irritant and toxic effects noted. Therefore, treating this compound with a high degree of caution is scientifically justified.
Part 2: Personnel Safety and Pre-Disposal Handling
Prior to disposal, safe handling is paramount. All operations involving this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[7]
Table 2: Required Personal Protective Equipment (PPE)
Protection Type
Specification
Rationale
Eye Protection
ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[1][8]
Protects against accidental splashes and airborne dust particles causing serious eye irritation.
Hand Protection
Nitrile rubber gloves (minimum 0.11 mm thickness).
Prevents direct skin contact, which may cause irritation.[7][9]
Body Protection
Standard laboratory coat.
Protects against contamination of personal clothing.[9]
Respiratory
Not required if handled in a fume hood.
A fume hood provides adequate ventilation to prevent respiratory tract irritation.[7][8]
Spill Management Protocol:
In the event of a small spill, follow these steps:
Ensure the area is well-ventilated, preferably within a fume hood.[6]
Wearing the appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[1][6]
Carefully sweep or vacuum the absorbed material into a suitable, sealable container for hazardous waste.[1][6]
Label the container clearly as "Spill Debris containing 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid."
Clean the spill area thoroughly with soap and water.
Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.
Part 3: Step-by-Step Disposal Protocol
On-site chemical neutralization or inactivation is not recommended for this compound without a validated and approved protocol. Such treatment itself constitutes a regulated activity and requires expert oversight.[10] The most reliable and compliant method for disposal is through a licensed professional waste management service.
Experimental Protocol: Waste Segregation and Collection
Identify as Hazardous Waste: Based on the probable hazard profile, this compound must be managed as a hazardous chemical waste. Under the Resource Conservation and Recovery Act (RCRA), generators are legally responsible for making this determination.[10][11][12]
Segregate at the Source: Do not mix 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid waste with other waste streams (e.g., solvents, non-hazardous trash). Mixing can cause dangerous reactions and complicates the disposal process.[12]
Containerize Properly:
Collect solid waste in a dedicated, sealable, and chemically compatible container (e.g., a wide-mouth HDPE jar).
Keep the container in the original product packaging if possible, as it is designed for stable containment.[12]
Ensure the container is kept closed at all times except when adding waste.[1]
Label Correctly and Completely: The waste container must be labeled with the following information as a minimum requirement:
The full chemical name: "8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid"
The date on which waste was first added (the "accumulation start date").
An appropriate hazard warning (e.g., "Irritant," "Toxic").
Store Safely: Accumulate the waste container in a designated satellite accumulation area within the laboratory, under the control of the operator, until it is ready for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed waste hauler.
Arrange for Professional Disposal: Contact your institution's EH&S office to schedule a pickup. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[1][3][6][7] This "cradle-to-grave" approach ensures the waste is tracked from its point of generation to its final, safe disposal.[13]
Part 4: Regulatory Framework and Compliance
The disposal of this chemical is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[14] These regulations, found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, mandate a stringent management system for hazardous waste.[14]
Key principles include:
Generator Responsibility: The laboratory that creates the waste is responsible for its safe handling and disposal.[12]
Waste Characterization: You must determine if your waste is hazardous, either because it is specifically "listed" by the EPA or because it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[11][13] This compound would likely be classified as toxic.
State and Local Rules: Many states and municipalities have hazardous waste regulations that are more stringent than federal requirements.[11][13] Always consult your local EH&S department for specific guidance.
Part 5: Visual Workflow for Disposal Decision-Making
The following diagram outlines the logical workflow for the proper management and disposal of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid waste.
Caption: Disposal Decision Workflow for 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid.
References
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
Hazardous Waste Regulations . Retail Industry Leaders Association. [Link]
Texas Business Owner's Guide to Hazardous Waste Regulations . HWH Environmental. [Link]
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
How to Properly Dispose of Hazardous Waste . Texas Disposal Systems. [Link]
MATERIAL SAFETY DATA SHEET - Chemcia Scientific . Chemcia Scientific. [Link]
Safety Data Sheet - Angene Chemical . Angene Chemical. [Link]
8-Methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Safety and Hazards . PubChem, National Institutes of Health. [Link]